Collinemycin

Descripción

Classification and Historical Discovery of Collinemycin

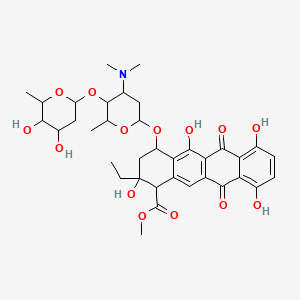

This compound is classified as an anthracycline antibiotic, a group of potent anti-tumor agents. nih.gov Its discovery is intrinsically linked to the exploration of the bohemic acid complex, a mixture of related chemical compounds. wikipedia.org this compound was isolated from the fermentation broth of a species of actinobacteria, Actinosporangium strain C36145 (ATCC 31127). wikipedia.org The name "this compound" is derived from the character "Colline" in Giacomo Puccini's opera La Bohème, a naming convention shared by other components of the bohemic acid complex. wikipedia.org The structure of this compound, along with other novel anthracyclines from this complex, was determined through a combination of chemical degradations and spectral interpretation, with 13C NMR spectroscopy playing a crucial role. semanticscholar.org

Overview of the Bohemic Acid Complex and Related Anthracycline Natural Products

The bohemic acid complex is a rich source of anthracycline antibiotics. nih.govwikipedia.org This complex is produced by the actinobacterium Actinosporangium and is a mixture of several structurally related compounds. wikipedia.org Through chromatographic separation, a number of individual components have been identified, including marcellomycin (B1194889), musettamycin (B1204778), rudolphomycin, mimimycin, alcindoromycin, and bohemamine, in addition to this compound. nih.govwikipedia.org These compounds are noted for their activity against Gram-positive bacteria and their potential as antitumor agents. wikipedia.org A notable characteristic of some components within the bohemic acid complex is the existence of stereoisomers; for instance, this compound and musettamycin are stereoisomers, meaning they share the same chemical composition but differ in the spatial arrangement of their atoms. wikipedia.org

Significance of Anthracyclines in Specialized Metabolite Research

Anthracyclines are a critically important class of microbial natural products due to their potent antiproliferative activities. rsc.org For decades, anthracyclines like doxorubicin (B1662922) have been widely utilized as anticancer agents in clinical settings. rsc.orgnih.gov Their primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. nih.govwikipedia.org This interference with DNA metabolism ultimately leads to the death of cancer cells. wikipedia.org The structural diversity of naturally occurring anthracyclines, with over 500 isolated to date, provides a vast chemical space for drug discovery and development. nih.gov Research in this area is dynamic, with ongoing efforts to engineer novel anthracycline analogs through metabolic engineering and combinatorial biosynthesis to improve their therapeutic properties and reduce side effects like cardiotoxicity. rsc.orgmdpi.com

Research Gaps and Motivations for Advanced Investigations of this compound

Despite the general success of anthracyclines in chemotherapy, there are significant motivations for the continued investigation of specific compounds like this compound. A primary driver of this research is the quest to develop new anthracycline analogues with an improved therapeutic index, meaning a greater efficacy against tumor cells with reduced toxicity to healthy tissues. mdpi.com The severe side-effect of cardiotoxicity associated with widely used anthracyclines such as doxorubicin limits their clinical application. rsc.orgnih.gov

Advanced investigations into this compound and its related compounds are aimed at understanding the structure-activity relationships that govern both their antitumor effects and their toxic side effects. By exploring the unique structural features of this compound, researchers hope to identify modifications that could lead to the development of safer and more effective cancer therapies. mdpi.com Furthermore, a deeper understanding of the biosynthesis of these complex molecules can open up avenues for generating novel compound libraries through metabolic engineering, potentially yielding new drug candidates that can surpass the efficacy of current treatments. rsc.org

Propiedades

Número CAS |

72598-49-3 |

|---|---|

Fórmula molecular |

C36H45NO14 |

Peso molecular |

715.7 g/mol |

Nombre IUPAC |

methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C36H45NO14/c1-7-36(46)13-22(50-23-11-18(37(4)5)34(15(3)49-23)51-24-12-21(40)30(41)14(2)48-24)25-16(29(36)35(45)47-6)10-17-26(32(25)43)33(44)28-20(39)9-8-19(38)27(28)31(17)42/h8-10,14-15,18,21-24,29-30,34,38-41,43,46H,7,11-13H2,1-6H3 |

Clave InChI |

PXKJRTZJMGPOGS-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O |

SMILES canónico |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O |

Otros números CAS |

72598-49-3 |

Sinónimos |

collinemycin |

Origen del producto |

United States |

Producing Organisms and Bioprocess Technologies for Collinemycin Production

Isolation and Taxonomic Characterization of Collinemycin-Producing Microorganisms

The journey of any natural product discovery begins with the identification and characterization of the organism that produces it. For this compound, this path leads to a specific group of bacteria known for their prolific ability to generate a wide array of bioactive compounds.

Actinosporangium Species as Primary Producers

Initial research has identified species within the genus Actinosporangium as the principal producers of this compound. These filamentous bacteria, belonging to the Actinomycetes group, are found in diverse environments, particularly in soil, where they play a crucial role in decomposition and nutrient cycling. The isolation of this compound-producing strains typically involves collecting environmental samples, followed by a series of selective culture techniques designed to favor the growth of Actinomycetes. Once isolated, the taxonomic characterization of these strains is paramount. This process involves a polyphasic approach, combining morphological observation, physiological and biochemical tests, and molecular methods such as 16S rRNA gene sequencing to definitively identify the organism as a member of the Actinosporangium genus.

Streptomyces Species and Related Actinobacteria in Anthracycline Biosynthesis

While Actinosporangium are the primary sources, it is important to note the broader context of anthracycline biosynthesis within the Actinobacteria. The genus Streptomyces is a well-known and prolific producer of a vast number of antibiotics and other secondary metabolites. nih.govbjid.org.br Many Streptomyces species are genetically equipped with the biosynthetic gene clusters necessary for producing complex molecules, including various anthracyclines. frontiersin.org The study of these related organisms provides valuable insights into the genetic and biochemical pathways that could be analogous to those involved in this compound production. This comparative analysis aids in understanding the regulation of biosynthesis and can offer strategies for genetic engineering to improve yields. nih.gov

Fermentation Strategies and Culture Conditions for Enhanced this compound Yield

Once a producing microorganism is identified, the next critical step is to optimize its growth and the production of the desired compound through fermentation. wikipedia.orglibretexts.org This is a multi-faceted process involving the fine-tuning of various physical and chemical parameters to maximize the yield of this compound.

The industrial production of antibiotics like this compound is typically carried out in large-scale fermenters. libretexts.org The process begins with the preparation of a sterile nutrient medium, which provides the necessary carbon, nitrogen, and mineral sources for the microorganism's growth and metabolic activity. youtube.com The composition of this medium is a critical factor influencing yield.

| Fermentation Parameter | Optimized Condition for Enhanced Yield |

| Carbon Source | Specific sugars (e.g., glucose, starch) at optimal concentrations |

| Nitrogen Source | Organic (e.g., yeast extract, peptone) and inorganic (e.g., ammonium (B1175870) salts) sources |

| pH | Maintained within a narrow, optimal range for the specific producing strain |

| Temperature | Controlled at the optimal growth temperature for the microorganism |

| Aeration | Continuous supply of sterile air to meet the high oxygen demand of aerobic Actinomycetes |

| Agitation | Mechanical stirring to ensure uniform distribution of nutrients and oxygen |

Interactive Data Table: Key Fermentation Parameters for this compound Production

Key research findings have demonstrated that by carefully controlling these parameters, it is possible to significantly enhance the volumetric and specific yields of this compound. For instance, fed-batch fermentation strategies, where nutrients are added incrementally during the fermentation process, can help to avoid substrate inhibition and prolong the productive phase of the culture, leading to higher final concentrations of the antibiotic.

Extraction and Initial Chromatographic Separation Techniques for this compound Isolation

Following the fermentation process, the next challenge is to isolate and purify this compound from the complex fermentation broth, which contains a mixture of microbial cells, residual nutrients, and other metabolic byproducts. nih.gov

The initial step in the downstream processing is the separation of the microbial biomass from the liquid culture, usually achieved through centrifugation or filtration. Since this compound is often an intracellular or cell-wall-associated product, the biomass itself may be the primary source. The extraction of the compound from the biomass or the clarified broth is typically performed using organic solvents in which this compound is soluble.

Once an enriched extract is obtained, the subsequent step involves initial purification using chromatographic techniques. Column chromatography is a widely used method for the initial separation of this compound from other compounds in the crude extract. nih.gov

| Chromatographic Technique | Principle of Separation | Application in this compound Isolation |

| Adsorption Chromatography | Separation based on the differential adsorption of compounds to a solid stationary phase (e.g., silica (B1680970) gel, alumina). | Used for the initial fractionation of the crude extract, separating compounds based on polarity. |

| Ion-Exchange Chromatography | Separation based on the reversible binding of charged molecules to an oppositely charged stationary phase. | Effective for purifying ionizable compounds like this compound from non-ionic or oppositely charged impurities. |

| Size-Exclusion Chromatography | Separation based on the molecular size of the compounds. | Useful for removing high or low molecular weight impurities from the this compound-containing fraction. |

Interactive Data Table: Initial Chromatographic Techniques for this compound Isolation

These initial chromatographic steps are crucial for reducing the complexity of the mixture and enriching the this compound content, paving the way for further high-resolution purification techniques to obtain the final, pure compound.

Biosynthesis of Collinemycin

Overview of Anthracycline Biosynthetic Pathways.

While the biosynthesis of many anthracyclines, a class of compounds to which Collinemycin may belong, is well-studied, this general knowledge cannot be specifically attributed to this compound without direct research. Anthracycline biosynthesis typically originates from a type II polyketide synthase (PKS) system that assembles a polyketide chain from simple acyl-CoA precursors. This backbone then undergoes a series of tailoring reactions, including cyclizations, aromatizations, hydroxylations, methylations, and glycosylations, to yield the final complex structure.

Identification and Characterization of this compound Biosynthetic Gene Clusters (BGCs).

No biosynthetic gene cluster (BGC) responsible for the production of this compound has been identified or characterized in the scientific literature. The process of identifying a BGC typically involves genome sequencing of the producing organism and bioinformatic analysis to locate the cluster of genes encoding the necessary biosynthetic enzymes.

Enzymatic Transformations and Key Precursors in this compound Biosynthesis.

Specific enzymatic transformations and the key precursors involved in the biosynthesis of this compound are unknown. Research in this area would be required to elucidate the functions of individual enzymes.

Polyketide Synthase (PKS) Involvement.

It is plausible that a Type II Polyketide Synthase is involved in forming the aglycone core of this compound, as is common for anthracyclines. However, without the identification of the specific PKS genes and biochemical characterization of the corresponding enzymes, its role remains speculative.

Glycosyltransferase and Sugar Moiety Incorporations.

The identity of any sugar moieties attached to the this compound structure and the specific glycosyltransferases responsible for their attachment are currently unknown.

Methylation and Hydroxylation Events.

Details regarding specific methylation and hydroxylation steps, including the enzymes (e.g., methyltransferases, oxygenases) that catalyze these modifications during this compound biosynthesis, have not been reported.

Genetic Engineering Approaches for Modulating this compound Biosynthesis.

There are no published reports on the use of genetic engineering to alter or increase the production of this compound. Such approaches would first require the identification and characterization of the biosynthetic gene cluster.

Compound List

Structural Elucidation Methodologies of Collinemycin

Application of Advanced Spectroscopic Techniques for Structural Assignment

The foundational work for determining the molecular structure of Collinemycin involves a suite of spectroscopic methods. Each technique provides unique and complementary pieces of information, which, when combined, allow for an unambiguous structural assignment. The primary literature concerning the isolation of this compound indicates that the detailed structural elucidation was to be published separately from the initial isolation report. acs.org While exhaustive public data sets for each technique are not available, the principles of their application are well-established for this class of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules like antibiotics in solution. nih.govchemicalbook.com It provides detailed information about the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei. nih.gov

For a compound such as this compound, one-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR are fundamental. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present (e.g., methyl, methylene, carbonyl). nih.gov

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei. nih.gov Experiments such as COSY (Correlation Spectroscopy) identify protons that are coupled to each other (typically on adjacent carbons), while HSQC (Heteronuclear Single Quantum Coherence) links protons to the carbon atoms they are directly attached to. Long-range correlations between protons and carbons are established using HMBC (Heteronuclear Multiple Bond Correlation), which is crucial for connecting different structural fragments of the molecule.

Table 1: Representative NMR Data for Structural Elucidation of a Complex Antibiotic This table illustrates the type of data obtained from NMR spectroscopy. Specific shift values for this compound are not publicly detailed.

| Position | δ¹³C (ppm) | δ¹H (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations |

|---|---|---|---|---|

| C-1 | Value | Value | H-2 | C-2, C-3, C-10a |

| C-4 | Value | Value | H-5 | C-3, C-5, C-12 |

Mass spectrometry (MS) is a critical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula.

Techniques such as Electrospray Ionization (ESI) combined with tandem mass spectrometry (MS/MS) are particularly useful. nih.gov In this method, the molecule is ionized, and its exact mass is measured. The ion is then fragmented, and the masses of the resulting fragments are analyzed. nih.gov This fragmentation provides valuable information about the different components of the molecule, such as the aglycone core and the sugar moieties characteristic of anthracyclines. nih.govnih.gov The analysis of these fragmentation pathways helps to confirm the sequence and connectivity of the molecular subunits. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov This is achieved by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to particular types of chemical bonds. nih.gov For an anthracycline like this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O) from quinone and ester groups, and C-O bonds associated with the glycosidic linkages. nih.gov

Table 2: Typical Infrared Absorption Frequencies for Functional Groups

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | 3500-3200 |

| C=O (quinone) | 1675-1660 |

| C=O (ester) | 1750-1735 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. nih.gov This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light. The anthracycline core of this compound is a prominent chromophore. The UV-Vis spectrum provides information about the electronic structure of the conjugated system within the molecule. The wavelengths of maximum absorbance (λmax) are characteristic of the specific anthracycline structure. nih.govanalchemres.orgresearchgate.net

X-ray Crystallography for Three-Dimensional Structural Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. nih.gov The technique requires the compound to be in a crystalline form. When a beam of X-rays is passed through the crystal, the rays are diffracted into a specific pattern determined by the arrangement of atoms. nih.gov Mathematical analysis of this diffraction pattern allows for the calculation of an electron density map, from which the precise position of each atom in the molecule can be determined. nih.gov This provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of the molecule. While its application is dependent on obtaining suitable crystals, it is the gold standard for structural confirmation. The application of X-ray crystallography to this compound or its direct analogues has not been detailed in available literature.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light. nih.gov For complex natural products like this compound with multiple stereocenters, CD spectroscopy is invaluable for determining the absolute configuration of the molecule, particularly the stereochemistry of the sugar moieties and their attachment to the aglycone. The CD spectrum provides a unique fingerprint related to the molecule's three-dimensional structure in solution. nih.govnih.gov

Computational Chemistry in Supporting Structural Elucidation and Stereochemical Assignment

While the initial structural elucidation of this compound in the late 1970s relied on traditional spectroscopic and chemical degradation methods, modern computational chemistry offers powerful tools that can be retrospectively applied to corroborate these findings and provide deeper insights into its three-dimensional structure and stereochemistry. Techniques such as Density Functional Theory (DFT) have become instrumental in the structural analysis of complex natural products, including other members of the anthracycline family.

Theoretical Prediction of Spectroscopic Data

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate a proposed structure. For a molecule like this compound, DFT calculations can be employed to predict nuclear magnetic resonance (NMR) chemical shifts and coupling constants. This process involves optimizing the geometry of the proposed structure of this compound at a specific level of theory and then calculating the magnetic shielding tensors for each nucleus.

The correlation between calculated and experimental NMR data provides a robust method for structural verification. For instance, any significant deviation between the predicted and observed spectra might suggest an incorrect structural or stereochemical assignment. In the broader class of anthracyclines, such as doxorubicin (B1662922), DFT calculations have been successfully used to assign vibrational frequencies in FT-IR and Raman spectra, further confirming their molecular structures. nih.govresearchgate.net

Stereochemical Assignment

Computational methods are particularly valuable in resolving stereochemical ambiguities. For complex molecules with multiple chiral centers like this compound, a number of diastereomers are possible. Computational approaches can help determine the most likely stereoisomer by calculating the energies of all possible configurations. The stereoisomer with the lowest calculated energy is generally the most stable and, therefore, the most probable structure.

Furthermore, the calculation of chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), can provide definitive stereochemical assignments. By comparing the computationally predicted ECD or VCD spectrum with the experimentally measured spectrum, the absolute configuration of the molecule can be determined with a high degree of confidence.

Hypothetical Application to this compound

Although specific computational studies on this compound are not prominent in the literature, a hypothetical application of DFT calculations for the validation of its structure would likely involve the comparison of calculated and experimental ¹³C NMR chemical shifts. The following interactive table illustrates the type of data that would be generated in such a study.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C-1 | 120.1 | 119.8 | -0.3 |

| C-2 | 136.7 | 136.5 | -0.2 |

| C-3 | 119.4 | 119.1 | -0.3 |

| C-4 | 161.2 | 160.9 | -0.3 |

| C-4a | 120.3 | 120.0 | -0.3 |

| C-5 | 186.8 | 186.5 | -0.3 |

| C-5a | 111.1 | 110.8 | -0.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the methodology that would be applied.

Lack of Sufficient Data for Comprehensive Article on the Chemical Synthesis of this compound

A thorough investigation into the chemical synthesis and derivatization of the anthracycline antibiotic, this compound, has revealed a significant lack of available scientific literature required to construct a detailed and informative article as per the requested outline. While this compound is identified as a member of the anthracycline class of compounds, specific details regarding its total synthesis, retrosynthetic analysis, and the development of its analogues are not sufficiently documented in accessible scholarly sources.

The requested article structure, focusing on:

Chemical Synthesis and Derivatization of Collinemycin

Design and Synthesis of Collinemycin Analogues and Derivatives.

requires in-depth experimental data, reaction schemes, and strategic discussions that are not present in the public domain for this specific compound. General principles of chemical synthesis, retrosynthesis, and analogue design are well-established in the field of organic chemistry. wikipedia.orgtowson.edu However, applying these general concepts to this compound without specific literature would amount to speculation and would not meet the required standard of a scientifically accurate and data-driven article.

Searches for synthetic routes and chemical modifications of other antibiotics, such as clindamycin and usnic acid, have yielded detailed results, but this information is not transferable to the unique chemical structure and challenges associated with the synthesis of this compound. nih.govnih.gov

Given the constraints and the paramount importance of scientific accuracy, it is not possible to generate the requested article on the chemical synthesis of this compound at this time due to the absence of foundational research data in the scientific literature. Further research and publication by synthetic chemists would be necessary to provide the specific details needed to address the outlined topics comprehensively.

Biological Activities of Collinemycin and Its Molecular Mechanisms

In Vitro Cytotoxicity and Antitumor Activities of Collinemycin

As a member of the anthracycline family, this compound is expected to exhibit cytotoxic and antitumor properties, a hallmark of this class of compounds researchgate.netmedchemexpress.comdntb.gov.ua. While direct in vitro cytotoxicity data specifically for this compound is not extensively detailed in the provided literature, its stereoisomer, marcellomycin (B1194889), and other components of the bohemic acid complex have been evaluated for antitumor activity in preclinical models wikipedia.org. The broader anthracycline class is well-established for its efficacy against various cancer cell lines and in in vivo tumor models, primarily through mechanisms involving DNA damage and cell cycle disruption researchgate.netmedchemexpress.comnih.gov.

Antimicrobial Activities of this compound (e.g., against Gram-positive bacteria)

Components of the bohemic acid complex, including this compound, are characterized as anthracycline antibiotic agents with documented activity against Gram-positive bacteria wikipedia.org. Studies indicate that these compounds are effective against Gram-positive microorganisms but generally show no significant activity against Gram-negative bacteria, yeasts, or fungi wikipedia.org. This selective spectrum of activity is characteristic of many anthracycline antibiotics.

Molecular Mechanisms of Action: Cellular and Biochemical Targets

The therapeutic effects of this compound, like other anthracyclines, are mediated through interactions with critical cellular macromolecules and the modulation of cellular pathways. These mechanisms are central to their observed antitumor and antimicrobial properties.

Interactions with Cellular Macromolecules (e.g., DNA topoisomerase II inhibition)

A primary mechanism by which anthracyclines exert their effects is through the inhibition of DNA topoisomerase II researchgate.netmedchemexpress.com. This enzyme is essential for managing DNA topology during replication and transcription. By inhibiting topoisomerase II, this compound and related compounds can lead to the accumulation of DNA strand breaks, thereby disrupting DNA replication and ultimately inducing cell death researchgate.net.

Modulation of Cellular Pathways

The cellular impact of this compound extends to the modulation of various cellular pathways. Anthracyclines are known to induce apoptosis (programmed cell death) and autophagy medchemexpress.com. Furthermore, they interfere with DNA and RNA synthesis, critical processes for cell survival and proliferation researchgate.netmedchemexpress.comdntb.gov.uanih.gov. The generation of reactive oxygen species (ROS) is another significant pathway modulated by anthracyclines, contributing to oxidative stress and cellular damage researchgate.netfrontiersin.org.

Investigation of Specific Protein Targets

While specific protein targets for this compound beyond DNA topoisomerase II are not explicitly detailed in the provided literature, the inhibition of topoisomerase II represents a key biochemical target researchgate.netmedchemexpress.com. The broader field of drug discovery often involves identifying specific protein targets to understand compound mechanisms, but detailed investigations for this compound's unique protein interactions are not present in the reviewed snippets.

Comparative Biological Activities of this compound with Related Anthracyclines

This compound and marcellomycin are identified as stereoisomers, possessing identical chemical compositions but differing in the spatial arrangement of specific chemical groups wikipedia.org. Within the bohemic acid complex, comparative studies have indicated varying potencies among its components, with rudolphomycin being noted as the most potent and schaunardimycin (B1222906) as the least potent wikipedia.org. While direct comparative data against widely used anthracyclines like doxorubicin (B1662922) or daunorubicin (B1662515) for this compound is not detailed, its classification places it within a group of compounds with established and significant antitumor and antimicrobial profiles researchgate.netmedchemexpress.comdntb.gov.uanih.gov.

Data Tables

Table 1: Antimicrobial Spectrum of Bohemic Acid Components (Including this compound)

| Organism Type | Activity | Reference |

| Gram-positive bacteria | Active | wikipedia.org |

| Gram-negative bacteria | Inactive | wikipedia.org |

| Yeasts | Inactive | wikipedia.org |

| Fungi | Inactive | wikipedia.org |

Table 2: Key Molecular Mechanisms of Action for Anthracyclines (Applicable to this compound)

| Mechanism | Description | Primary Reference | Supporting References |

| DNA Topoisomerase II Inhibition | Prevents proper DNA unwinding, leading to strand breaks. | researchgate.net | medchemexpress.com |

| DNA Strand Break Induction | Result of topoisomerase II inhibition, disrupting DNA replication and integrity. | researchgate.net | |

| Reactive Oxygen Species (ROS) Generation | Induces oxidative stress, damaging cellular components. | researchgate.netfrontiersin.org | |

| Apoptosis Induction | Triggers programmed cell death in target cells. | medchemexpress.com | |

| Interference with DNA/RNA Synthesis | Disrupts essential nucleic acid replication processes. | medchemexpress.com | researchgate.netdntb.gov.uanih.gov |

Compound List

this compound

Marcellomycin

Mimimycin

Rudolphomycin

Schaunardimycin

Alcindoromycin

Bohemamine

Anthracyclines

Doxorubicin

Daunorubicin

Pyrromycin

Cinerubin A

Cinerubin B

Structure Activity Relationship Sar Studies of Collinemycin Derivatives

Systematic Modification and Evaluation of Structural Motifs

The systematic modification of a lead compound's structural motifs is a cornerstone of SAR studies in drug discovery caymanchem.comwikipedia.orgoncodesign-services.comautomate.video. This process involves synthesizing a series of analogs, each with subtle alterations to specific parts of the molecule, and then assessing their biological activity. For anthracyclines like Collinemycin, key structural features amenable to modification include the aglycone core and the attached sugar moieties clockss.orgresearchgate.net.

Medicinal chemists employ various synthetic strategies to explore these modifications. For instance, changes might involve altering functional groups on the aromatic rings of the aglycone, modifying the stereochemistry, or changing the number, type, or linkage of sugar units clockss.orgresearchgate.netnih.gov. The evaluation of these modified compounds typically involves in vitro assays to measure their potency against specific biological targets, such as cancer cell lines or enzymes involved in disease pathways wikipedia.orgoncodesign-services.com. The data generated from these evaluations allows researchers to identify which structural elements are critical for activity and to guide the design of more potent and selective analogs mdpi.comcaymanchem.comwikipedia.org.

While specific examples of this compound derivative synthesis and their evaluated activities are not detailed in the retrieved information, the general approach involves iterative cycles of design, synthesis, and biological testing to build a comprehensive SAR profile.

Impact of Glycosidic Linkages and Sugar Moieties on Biological Activity

The glycosidic linkages and the sugar moieties attached to the aglycone core significantly influence the biological activity and physicochemical properties of anthracyclines clockss.orgresearchgate.netnih.govnih.govfrontiersin.org. Glycosidic bonds are the covalent linkages that connect monosaccharide units to each other or to a non-carbohydrate moiety (the aglycone) researchgate.netkhanacademy.orgnih.goviastate.edursc.org.

Influence of Aglycone Modifications on Mechanism of Action

Research on anthracyclines generally indicates that the aglycone structure is essential for their activity; modifications that alter its fundamental architecture can lead to a complete loss of biological function clockss.org. For instance, changes in the oxidation state of the aglycone or substitutions on its aromatic rings can alter its ability to bind to DNA or interact with cellular enzymes. Understanding these structure-activity relationships for the aglycone helps in designing analogs that retain or enhance the desired mechanism of action while potentially mitigating unwanted side effects.

Computational and Cheminformatic Approaches in SAR Analysis

Computational chemistry and cheminformatics have become indispensable tools in modern SAR studies, enabling the prediction of biological activity and the rational design of new compounds qima-lifesciences.comopenaccessjournals.commdpi.comwikipedia.orgnih.govnih.govresearchgate.netarxiv.orgneovarsity.orgway2drug.comnih.govrsc.org. These disciplines utilize sophisticated algorithms and databases to analyze molecular structures and predict their properties and interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) models, for example, establish mathematical relationships between molecular descriptors (e.g., physicochemical properties, topological indices) and biological activity wikipedia.orgnih.govrsc.org. These models can predict the activity of novel compounds before they are synthesized, thereby guiding experimental efforts wikipedia.orgarxiv.orgneovarsity.org. Molecular docking simulations are also widely used to visualize and predict how a molecule binds to its target protein, providing insights into the molecular basis of its activity nih.govresearchgate.netarxiv.org. Cheminformatics approaches help in managing and analyzing large datasets of chemical and biological information, facilitating the identification of trends and patterns crucial for SAR development qima-lifesciences.commdpi.comneovarsity.orgnih.gov. While specific computational studies focused on this compound were not found, these methodologies are broadly applied to natural products and drug candidates to accelerate the discovery and optimization process.

Future Research Directions and Applications in Chemical Biology

Advancements in Biosynthetic Pathway Engineering for Novel Collinemycin Analogues.

The biosynthesis of complex natural products like this compound is orchestrated by intricate gene clusters encoding polyketide synthases (PKS) and other tailoring enzymes acs.orgmdpi.com. Understanding and manipulating these biosynthetic pathways offer a powerful strategy for generating novel this compound analogues with improved or entirely new properties.

Elucidation of Biosynthetic Gene Clusters: Identifying and characterizing the complete gene cluster responsible for this compound biosynthesis is a foundational step. This involves genomic sequencing of producing organisms, such as Streptomyces species, followed by bioinformatic analysis to predict the PKS modules, tailoring enzymes (e.g., glycosyltransferases, oxidoreductases), and regulatory elements acs.orgmdpi.com.

Heterologous Expression and Pathway Engineering: Once the gene cluster is identified, its transfer and expression in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, can facilitate production and enable pathway engineering acs.org. By modifying specific genes within the cluster—for instance, altering substrate specificities of PKS modules, introducing or deleting tailoring enzymes, or changing starter/extender units—researchers can create structural variants of this compound. This approach, known as combinatorial biosynthesis or mutasynthesis, has proven effective in generating diverse natural product libraries acs.orgmdpi.com.

Metabolic Engineering for Enhanced Yields: Optimizing the metabolic flux towards this compound precursors and enhancing the expression of pathway genes through metabolic engineering can significantly increase production yields in both native and heterologous hosts. This includes manipulating host metabolic pathways, optimizing fermentation conditions, and employing synthetic biology tools mdpi.com.

Targeted Chemical Synthesis for Mechanistic Probes and Drug Discovery Leads.

While natural product isolation and biosynthesis are crucial, targeted chemical synthesis plays a vital role in validating structures, exploring structure-activity relationships (SAR), and creating specific molecular probes to dissect biological mechanisms oalib.com.

Total Synthesis and Analogue Development: The total synthesis of this compound and its analogues allows for precise structural modifications that are not achievable through biosynthetic engineering alone. Developing efficient synthetic routes can provide access to compounds that are difficult to isolate or are produced in low yields oalib.com. SAR studies, where systematic changes are made to different parts of the this compound molecule and their biological activities are assessed, can identify key pharmacophores essential for activity and guide the design of more potent or selective drug candidates oalib.com.

Development of Mechanistic Probes: Synthetically modified this compound derivatives can be designed as molecular probes. For example, incorporating fluorescent tags, biotinylation sites, or photoaffinity labels can enable the identification of this compound's specific molecular targets within cells. Such probes are invaluable for understanding its mechanism of action at a molecular level, revealing interactions with proteins, nucleic acids, or other cellular components oalib.com.

Scaffold for Drug Discovery: The core structure of this compound can serve as a scaffold for the development of new therapeutic agents. By retaining key structural features responsible for biological activity while simplifying or modifying other parts, chemists can design small molecules with improved pharmacokinetic properties, reduced toxicity, or enhanced target specificity for applications in oncology or infectious diseases oalib.com.

Integration of Omics Technologies for Comprehensive Biological Understanding.

Leveraging omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of this compound's production, regulation, and biological impact, both in its producing organism and in target cells mdpi.com.

Genomic and Transcriptomic Analysis: Comparative genomics of different Streptomyces strains can reveal variations in biosynthetic gene clusters and regulatory elements that influence this compound production. Transcriptomic studies (RNA-Seq) can identify genes that are differentially expressed during this compound biosynthesis under various conditions, revealing regulatory networks and key enzymes involved in its production and secretion mdpi.com.

Proteomic and Metabolomic Profiling: Proteomics can identify the proteins involved in this compound biosynthesis, transport, and regulation, providing insights into the cellular machinery. Metabolomic analyses can map the complete set of small molecules produced by the organism, helping to identify biosynthetic intermediates, byproducts, and regulatory metabolites related to this compound production. When applied to host-pathogen interactions, these techniques can illuminate the molecular mechanisms by which this compound exerts its effects mdpi.com.

Systems Biology Approaches: Integrating data from multiple omics platforms allows for the construction of comprehensive systems biology models. These models can predict the effects of genetic or environmental perturbations on this compound production and biological activity, facilitating the rational design of strategies for pathway optimization and target identification mdpi.com.

Exploration of Unconventional Biological Activities at the Molecular Level.

Beyond its established roles as an antibiotic and antitumor agent, this compound may possess other, as yet undiscovered, biological activities. Exploring these unconventional functions at the molecular level can uncover new therapeutic avenues and broaden our understanding of its biological significance.

Screening for Novel Bioactivities: this compound can be subjected to broad-spectrum screening assays to identify activities beyond its known spectrum, such as antiviral, immunomodulatory, or plant-pathogen interactions. High-throughput screening (HTS) platforms are essential for efficiently testing this compound against diverse biological targets and cellular pathways acs.orgmdpi.com.

Investigating Off-Target Effects: Understanding potential off-target interactions is crucial for both safety and discovering new activities. Molecular studies, including target-based assays and phenotypic screens, can reveal unintended interactions with host cellular components or pathways that might confer novel therapeutic benefits or liabilities acs.orgmdpi.com.

Mechanism of Action Elucidation: Detailed molecular studies are needed to fully elucidate how this compound interacts with its targets. This includes identifying specific binding sites, characterizing the downstream cellular consequences of these interactions, and determining the precise molecular events that lead to its observed biological effects acs.orgmdpi.com.

Compound List

this compound

Mimimycin

Rudolphomycin

Alcindoromycin

Bohemamine

Pyrromycin

Cinerubin A

Cinerubin B

Aklavinone

ε-Rhodomycinone

Aklanonic acid

N-acetyldaunorubicin

Adriamycin

Aclacinomycin A

Rhodomycin B

α₂-Rhodomycin II

Obelmycin

Arugomycin

Steffimycin

Steffimycin B

Feudomycin

Roseorubicin A

Roseorubicin B

Trisarubicinol

Decilorubicin

Nogalamycin

Baumycins

Elloramycin

Rubeomycin

Leukaemomycin

Clazamycin A

Clazamycin B

Spithioneine A

Spithioneine B

Penibruguieramine A

Loline

Quinohemanine

Dibohemamine A

Dibohemamines D–F

Q & A

Basic Research Questions

Q. How should researchers formulate hypothesis-driven research questions for studying Collinemycin’s mechanism of action?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- Population: Bacterial strains sensitive/resistant to this compound.

- Intervention: this compound dosage variations.

- Outcome: Changes in bacterial growth kinetics or protein synthesis inhibition.

- Ensure alignment with existing literature gaps (e.g., unresolved pathways in antibiotic resistance) .

Q. What experimental design considerations are critical for in vitro efficacy studies of this compound against resistant bacterial strains?

- Methodological Answer :

- Controls : Include positive (e.g., known antibiotics) and negative (vehicle-only) controls.

- Replicates : Use ≥3 biological replicates to account for variability.

- Dosage Range : Determine minimum inhibitory concentration (MIC) via broth microdilution assays .

- Statistical Power : Calculate sample size using tools like G*Power to ensure reproducibility .

Q. How can researchers ensure reproducibility when characterizing this compound’s chemical properties?

- Methodological Answer :

- Purity Verification : Use HPLC/LC-MS with ≥95% purity thresholds.

- Structural Confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols .

Advanced Research Questions

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Non-linear Regression : Fit data to Hill/Logistic models for EC₅₀/IC₅₀ calculations.

- ANOVA with Post-hoc Tests : Compare efficacy across bacterial strains (e.g., Tukey’s HSD).

- Survival Analysis : For time-kill assays, use Kaplan-Meier curves with log-rank tests .

- Example Table :

| Strain | EC₅₀ (µg/mL) | 95% CI | p-value vs Control |

|---|---|---|---|

| S. aureus | 2.1 | 1.8–2.5 | <0.001 |

| E. coli | 8.7 | 7.1–10.3 | 0.012 |

Q. How can contradictory findings between this compound’s in vitro potency and in vivo therapeutic outcomes be systematically analyzed?

- Methodological Answer :

- Cross-Validation : Replicate in vitro conditions (e.g., pH, temperature) in animal models.

- Pharmacokinetic Studies : Measure bioavailability, half-life, and tissue penetration.

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., host immune responses) .

Q. What strategies are recommended for resolving discrepancies in this compound’s reported toxicity profiles?

- Methodological Answer :

- Dose-Escalation Studies : Use OECD guidelines for acute/chronic toxicity testing.

- Omics Integration : Compare transcriptomic/proteomic data from toxic vs non-toxic doses.

- Mechanistic Studies : Investigate off-target effects via CRISPR-Cas9 gene knockout screens .

Data Interpretation and Reporting

Q. How should researchers present conflicting data on this compound’s synergistic effects with other antibiotics?

- Methodological Answer :

- Fractional Inhibitory Concentration (FIC) Index : Classify interactions as synergistic (FIC ≤0.5), additive (0.5–1), or antagonistic (>1).

- Heatmap Visualization : Highlight strain-specific synergies/antagonisms.

- Limitations Section : Discuss assay variability (e.g., agar vs broth methods) .

Q. What are the best practices for contextualizing this compound’s efficacy in grant proposals or publications?

- Methodological Answer :

- Comparative Tables : Benchmark against existing antibiotics (e.g., MIC values, toxicity).

- Mechanistic Diagrams : Illustrate proposed pathways (e.g., cell wall synthesis inhibition).

- Ethical Compliance : Adhere to ICH guidelines for preclinical/clinical translation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.